molecular formula C21H20N4O3 B2551482 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903437-50-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2551482
CAS No.: 1903437-50-2
M. Wt: 376.416
InChI Key: FGOYJYOXFMUROM-UHFFFAOYSA-N
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Description

  • React the intermediate oxazepine compound with a pyrazole derivative.

  • Typically involves a nucleophilic substitution reaction in the presence of a base like sodium hydride.

  • Final Amidation Reaction:

    • Couple the resulting intermediate with a benzoyl chloride to form the final benzamide structure.

    • This step generally requires an amine-catalyst such as triethylamine under controlled temperature conditions.

  • Industrial Production Methods: Industrial production of this compound may involve batch processing, with careful monitoring of reaction conditions to ensure yield and purity. Common techniques include:

    • High-temperature reactions with continuous stirring.

    • Use of catalytic agents to increase reaction efficiency.

    • Purification steps like crystallization or chromatography to achieve high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide involves multiple steps:

    • Formation of the Benzo[f][1,4]oxazepine Core:

      • Start with a suitable aromatic compound containing the necessary functional groups.

      • Use cyclization reactions to form the oxazepine ring under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation, particularly at the oxazepine ring, leading to the formation of various oxidized derivatives.

    • Reduction: Reduction of specific functional groups can yield simplified analogs or derivatives with altered biological activity.

    • Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, enhancing or modifying the compound's properties.

    Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under mild conditions.

    • Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogen gas atmosphere.

    • Substitution: Electrophilic aromatic substitution (EAS) using reagents like halogens or nitrating agents.

    Major Products: The reactions can yield a variety of products, often modifying the biological or chemical properties of the compound. For example, oxidized derivatives may show different pharmacokinetics compared to the parent compound.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for designing new synthetic pathways in organic chemistry.

    • Acts as a precursor in the synthesis of complex molecular architectures.

    Biology:

    • Investigated for its potential role in inhibiting specific enzymes or biological pathways.

    Medicine:

    • Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

    • Studied for its anti-inflammatory and analgesic properties.

    Industry:

    • Used in the production of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    Molecular Targets and Pathways:

    • The compound may bind to specific protein targets, inhibiting their function.

    • Often interacts with receptors or enzymes crucial for disease pathways.

    • Alters signaling pathways within cells, leading to therapeutic effects.

    Comparison with Similar Compounds

    • Other oxazepine derivatives.

    • Benzamide compounds with different substituents.

    • Pyrazole-based drugs with varying side chains.

    This exploration gives you an in-depth look into "N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide". How intriguing this field is, right?

    Properties

    IUPAC Name

    N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-pyrazol-1-ylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N4O3/c26-20-15-28-19-8-2-1-5-17(19)14-24(20)12-10-22-21(27)16-6-3-7-18(13-16)25-11-4-9-23-25/h1-9,11,13H,10,12,14-15H2,(H,22,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FGOYJYOXFMUROM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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